Ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylate
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Overview
Description
Ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylate is a synthetic organic compound that features a piperidine ring substituted with an ethyl ester and a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Bromothiophene Moiety: The bromothiophene group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromothiophene boronic acid with a suitable piperidine derivative in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various biological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: The bromothiophene moiety can be incorporated into polymers and other materials to study their electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromothiophene moiety can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylate: Similar structure with a pyrazole ring instead of a piperidine ring.
Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate: Contains a thiadiazole ring and a furan ring instead of a piperidine ring.
Uniqueness
Ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylate is unique due to the combination of a piperidine ring and a bromothiophene moiety, which imparts distinct chemical and biological properties. The presence of the piperidine ring enhances its potential for medicinal applications, while the bromothiophene moiety provides opportunities for further functionalization and incorporation into various materials .
Properties
IUPAC Name |
ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-2-17-13(16)10-4-3-7-15(8-10)9-11-5-6-12(14)18-11/h5-6,10H,2-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLQFVYJKHCUNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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